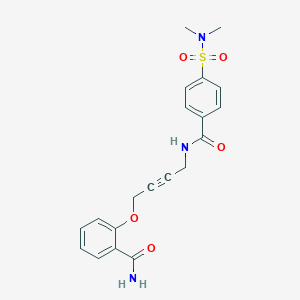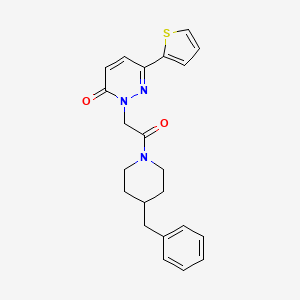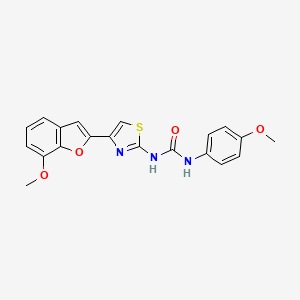
3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Oinuma et al. (1991) discusses the synthesis and evaluation of substituted benzenesulfonamides, including compounds related to 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, as potent inhibitors of membrane-bound phospholipase A2. These compounds have shown significant protective effects in vivo, reducing the size of myocardial infarction in coronary occluded rats. This research highlights the therapeutic potential of these compounds in cardiovascular diseases (H. Oinuma et al., 1991).
Anticancer Potential
Rehman et al. (2018) synthesized a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as anticancer agents. Their findings indicate that certain derivatives exhibit strong anticancer activities, suggesting the relevance of such compounds in developing new anticancer therapies (A. Rehman et al., 2018).
Alzheimer’s Disease Treatment
Another study by Rehman et al. (2018) focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as new drug candidates for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against acetylcholinesterase, indicating potential for Alzheimer’s disease treatment (A. Rehman et al., 2018).
Ionic Liquid Crystals
Research by Lava et al. (2009) explored the use of piperidinium, piperazinium, and morpholinium cations in the design of ionic liquid crystals. These compounds exhibit rich mesomorphic behavior, offering potential applications in materials science for developing new types of liquid crystal displays (K. Lava et al., 2009).
Antimicrobial Activity
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, evaluating them for antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). The study reveals significant potent antimicrobial activities of these derivatives, highlighting their potential in agricultural applications (K. Vinaya et al., 2009).
特性
IUPAC Name |
3-(2-bromophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-23(21,22)19-10-8-13(9-11-19)12-18-16(20)7-6-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBFBRAKMAMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)
![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)


![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)


![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

